molecular formula C10H12O7 B12655330 Dianhydro-D-glucitol hydrogen maleate CAS No. 93894-00-9

Dianhydro-D-glucitol hydrogen maleate

Cat. No.: B12655330
CAS No.: 93894-00-9
M. Wt: 244.20 g/mol
InChI Key: NDFRYXBNJZOPGR-WPCMCKQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dianhydro-D-glucitol hydrogen maleate is a compound with the molecular formula C10H12O7. It is known for its unique structure, which includes multiple bonds, hydroxyl groups, and ether linkages . This compound is widely used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of Dianhydro-D-glucitol hydrogen maleate involves the reaction of Dianhydro-D-glucitol with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Dianhydro-D-glucitol hydrogen maleate undergoes various chemical reactions, including:

Scientific Research Applications

Dianhydro-D-glucitol hydrogen maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dianhydro-D-glucitol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes. Its hydroxyl groups and ether linkages play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Dianhydro-D-glucitol hydrogen maleate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

93894-00-9

Molecular Formula

C10H12O7

Molecular Weight

244.20 g/mol

IUPAC Name

(Z)-4-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H12O7/c11-5-3-15-10-6(4-16-9(5)10)17-8(14)2-1-7(12)13/h1-2,5-6,9-11H,3-4H2,(H,12,13)/b2-1-/t5-,6+,9+,10+/m0/s1

InChI Key

NDFRYXBNJZOPGR-WPCMCKQUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC(=O)/C=C\C(=O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)C=CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.